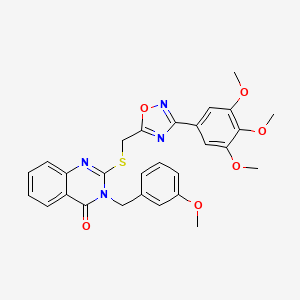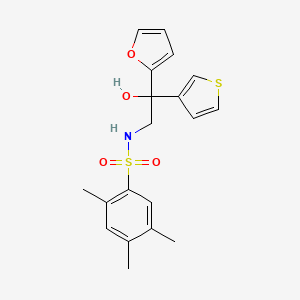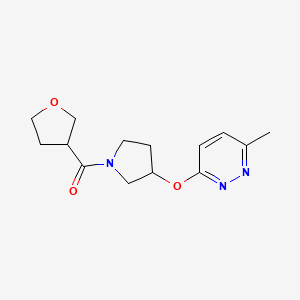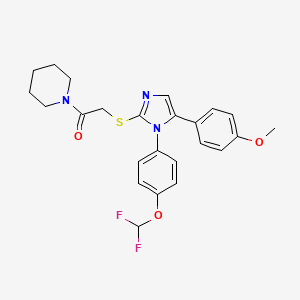![molecular formula C6H10O2 B2401911 (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol CAS No. 15573-17-8](/img/structure/B2401911.png)
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol, also known as 7-oxanorbornanol, is a bicyclic organic compound featuring an oxygen atom within its ring structure. This compound is notable for its rigid, three-dimensional structure, which imparts unique chemical properties and reactivity. It is commonly used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol involves the Diels-Alder reaction of furan with ethylene or other dienophiles. This reaction typically proceeds under mild conditions and can be catalyzed by Lewis acids to improve yield and selectivity. The resulting adduct is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of environmentally benign solvents and catalysts is also a focus to enhance the sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as diols, using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Typical reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Ethers, esters.
Scientific Research Applications
(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is widely used in scientific research due to its unique structure and reactivity. In chemistry, it serves as a chiral building block for the synthesis of complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as a scaffold for drug design. Its rigid structure makes it an ideal candidate for studying molecular interactions and enzyme mechanisms. Additionally, it has applications in materials science, where it is used to create polymers with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol is largely dependent on its role in specific reactions or applications. In enzymatic reactions, it can act as a substrate or inhibitor, interacting with active sites and influencing enzyme activity. Its rigid structure allows for precise interactions with molecular targets, making it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar compounds to (1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-ol include other bicyclic compounds such as 7-oxabicyclo[2.2.1]heptane and 2-azabicyclo[3.2.1]octane. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, 7-oxabicyclo[2.2.1]heptane lacks the hydroxyl group, making it less reactive in certain substitution reactions. 2-Azabicyclo[3.2.1]octane contains a nitrogen atom, which imparts different electronic properties and reactivity patterns. The unique combination of oxygen and hydroxyl groups in this compound makes it particularly versatile in organic synthesis and research applications.
Properties
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-4-1-2-6(5)8-4/h4-7H,1-3H2/t4-,5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJWCIYSWHNWHQ-HCWXCVPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-17-8 |
Source


|
| Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(3,5-dimethylphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2401829.png)
![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)

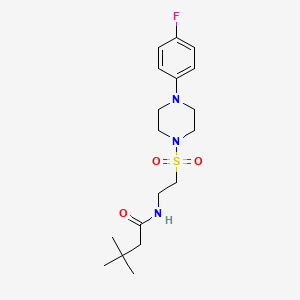
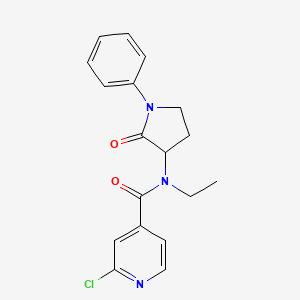
![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)
